molecular formula C₂₂H₁₇D₁₄NO₂ B1152416 (S)-5-Hydroxymethyl Tolterodine-d14

(S)-5-Hydroxymethyl Tolterodine-d14

Cat. No.: B1152416
M. Wt: 355.57
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Hydroxymethyl Tolterodine-d14 (CAS: 1185071-13-9) is a stable isotope-labeled deuterated metabolite of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder (OAB) . This compound features 14 deuterium atoms replacing hydrogens at specific positions, increasing its molecular weight (355.57 g/mol) while retaining chemical properties identical to its non-deuterated counterpart, 5-Hydroxymethyl Tolterodine . It is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of Tolterodine and its metabolites in pharmacokinetic studies .

Properties

Molecular Formula

C₂₂H₁₇D₁₄NO₂

Molecular Weight

355.57

Synonyms

3-[(1S)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol-d14

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Analogs

Tolterodine (Parent Compound)
  • Structure : Tolterodine contains a benzyl-substituted amine with a 5-methyl group on the aromatic ring.
  • Metabolism : Metabolized via two pathways:
    • Oxidation : The 5-methyl group is oxidized to 5-Hydroxymethyl Tolterodine (major pathway, CYP2D6-mediated) .
    • N-dealkylation : Removal of the diisopropylamine group (CYP3A4-mediated), yielding N-dealkylated Tolterodine .
  • Role of (S)-5-HM Tolterodine-d14 : Serves as a deuterated analog of the primary oxidative metabolite, enabling accurate quantification in bioanalytical assays .
5-Hydroxymethyl Tolterodine (Non-Deuterated Metabolite)
  • Key Differences : Unlike (S)-5-HM Tolterodine-d14, this metabolite lacks deuterium substitution, resulting in a lower molecular weight (341.47 g/mol). It is pharmacologically active and contributes to Tolterodine’s therapeutic effects .
  • Analytical Utility : The deuterated form (d14) is used to correct for matrix effects and ionization variability in LC-MS/MS, improving method specificity (recovery >50%) .
N-Dealkylated Tolterodine
  • Metabolic Pathway : Formed via CYP3A4-mediated dealkylation. This metabolite exhibits reduced muscarinic receptor affinity compared to 5-HM Tolterodine .
  • Clinical Relevance : Lower activity underscores the importance of quantifying 5-HM Tolterodine for pharmacokinetic profiling .

Deuterated Analogs in Analytical Chemistry

Compound Molecular Formula Molecular Weight (g/mol) Role in LC-MS/MS Key References
Tolterodine-d6 C₂₂H₂₅D₆NO₂ 332.3 Internal standard for Tolterodine
(S)-5-HM Tolterodine-d14 C₂₂H₁₇D₁₄NO₂ 355.57 Internal standard for 5-HM Tolterodine
Rac-5-HM Tolterodine-d14 C₂₂H₁₇D₁₄NO₂ 355.57 Racemic mixture used in method development
  • Chromatographic Performance: (S)-5-HM Tolterodine-d14 elutes at 1.27 ± 0.2 min under optimized LC conditions (Ascentis Express RP amide column; 10 mM ammonium acetate:acetonitrile mobile phase), matching its non-deuterated analog’s retention time .

Therapeutic Comparators: Antimuscarinic Agents

Propiverine vs. Tolterodine
  • Efficacy : Propiverine (15 mg b.i.d.) demonstrated comparable efficacy to Tolterodine (2 mg b.i.d.) in treating detrusor overactivity, with similar improvements in cystometric capacity and quality of life .
  • Metabolism : Propiverine undergoes extensive hepatic metabolism, whereas Tolterodine’s metabolism is CYP2D6/3A4-dependent, leading to variable bioavailability (10–70%) .
Solifenacin vs. Tolterodine
  • Clinical Outcomes : In a Korean study, Solifenacin (5–10 mg/day) showed superior improvement in OAB symptoms and quality of life compared to Tolterodine (4 mg/day) .
  • Safety : Both agents exhibit low cognitive side effects, but Solifenacin’s longer half-life (45–68 hours) allows once-daily dosing .
Terodiline vs. Tolterodine
  • Cardiac Risk : Terodiline was withdrawn due to torsades de pointes (TdP) risk from hERG channel blockade. Despite similar hERG inhibition, Tolterodine’s pro-arrhythmic score (<10) correlates with clinical safety, unlike Terodiline’s high score (>10) .

Analytical and Pharmacokinetic Distinctions

Parameter Tolterodine 5-HM Tolterodine (S)-5-HM Tolterodine-d14
CYP Enzymes Involved CYP2D6, CYP3A4 CYP2D6 N/A (Internal Standard)
Half-Life (h) 2–3 3–5 N/A
Bioavailability 10–70% Active metabolite Non-therapeutic
LC-MS/MS Transition 326.1 → 147.1 342.2 → 223.1 356.2 → 223.1
  • Method Validation : The LC-MS/MS method for (S)-5-HM Tolterodine-d14 achieved correlation coefficients >0.9987 and precision within ≤15% for back-calculated concentrations .

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